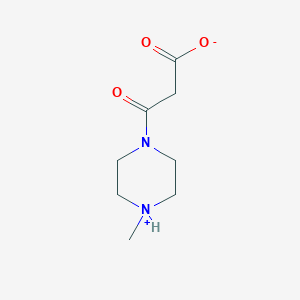
(3-Isocyano-1-phenylpropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isocyano-1-phenylpropyl)benzene can be achieved through several methods. One common approach involves the reaction of an appropriate amine with chloroform and a base, such as potassium hydroxide, in a process known as the Hofmann isocyanide synthesis. The reaction proceeds through the formation of an intermediate carbene, which then reacts with the amine to form the isocyanide.
Another method involves the use of the Ugi reaction, a multicomponent reaction that combines an amine, an aldehyde, a carboxylic acid, and an isocyanide to form a peptidomimetic compound. This method is particularly useful for the synthesis of complex isocyanides with multiple functional groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Hofmann isocyanide synthesis due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product, with careful control of temperature, reaction time, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Isocyano-1-phenylpropyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form isocyanates, which are useful intermediates in the synthesis of polyurethanes and other polymers.
Reduction: Reduction of the isocyanide group can lead to the formation of primary amines.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the isocyanide group under mild conditions.
Major Products
Oxidation: Isocyanates
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(3-Isocyano-1-phenylpropyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Isocyanides have been studied for their potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential use in drug discovery and development, particularly as a pharmacophore in the design of new therapeutic agents.
Industry: It is used in the production of polymers, coatings, and adhesives due to its reactivity and ability to form stable bonds with various substrates.
Mécanisme D'action
The mechanism of action of (3-Isocyano-1-phenylpropyl)benzene involves its ability to coordinate with metal ions and form stable complexes. This property is exploited in catalysis and coordination chemistry. The isocyanide group can also interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl isocyanide: Similar in structure but lacks the propyl group.
Benzyl isocyanide: Contains a benzyl group instead of the phenylpropyl group.
Isocyanobenzene: A simpler structure with only the isocyanide group attached to a benzene ring.
Uniqueness
(3-Isocyano-1-phenylpropyl)benzene is unique due to the presence of both the isocyanide group and the phenylpropyl moiety, which imparts distinct chemical and physical properties
Propriétés
IUPAC Name |
(3-isocyano-1-phenylpropyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTNVOBIUOVURO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine;oxalic acid](/img/structure/B7779159.png)
![N-[(2-methylphenyl)methyl]-1-phenylethanamine;oxalic acid](/img/structure/B7779161.png)


![2-Amino-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B7779197.png)







